4-(Amino(cyclopropyl)methyl)benzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 172.23 g/mol. This compound features an amino group and a cyclopropylmethyl group attached to a benzonitrile structure, making it a derivative of benzonitrile. It is identified by its CAS number 1270583-87-3 and is recognized for its potential applications in medicinal chemistry, particularly in the treatment of viral infections such as HIV .
The compound is synthesized through various chemical methods, with literature indicating that it can be produced from starting materials like 4-cyanobenzyl chloride and cyclopropylamine . Its synthesis and properties have been documented in several chemical databases and patents, highlighting its significance in pharmaceutical research.
4-(Amino(cyclopropyl)methyl)benzonitrile is classified under organic compounds, specifically as an aromatic amine due to the presence of the amino group attached to an aromatic ring. It also falls into the category of nitriles due to the benzonitrile moiety, which contains a cyano group (-C≡N).
The synthesis of 4-(Amino(cyclopropyl)methyl)benzonitrile can be achieved through several methods. A common approach involves the reaction of 4-cyanobenzyl chloride with cyclopropylamine under basic conditions:
4-(Amino(cyclopropyl)methyl)benzonitrile can undergo various chemical reactions:
The mechanism of action for compounds like 4-(Amino(cyclopropyl)methyl)benzonitrile primarily involves their interaction with biological targets, particularly in antiviral activity. This compound has shown potential against HIV by inhibiting reverse transcriptase, an enzyme crucial for viral replication. By binding to this enzyme, the compound prevents the conversion of viral RNA into DNA, thereby halting the replication cycle of the virus .
4-(Amino(cyclopropyl)methyl)benzonitrile has significant potential in scientific research, particularly in medicinal chemistry:
The incorporation of the cyclopropylamine moiety into the benzonitrile scaffold predominantly relies on nucleophilic substitution reactions, leveraging the electrophilic character of activated benzylic positions or halogens. Key methodologies include:
Table 1: Nucleophilic Substitution Conditions and Outcomes
Electrophile | Base/Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
4-(Bromomethyl)benzonitrile | None | DCM | 25 | 65 |
4-(Bromomethyl)benzonitrile | Triethylamine | Acetonitrile | 0→25 | 82 |
4-(Chloromethyl)benzonitrile | Nano-CeO₂ (5 mol%) | Water | 80 | 96 |
Reductive amination serves as a versatile route for introducing the aminomethylcyclopropyl group, particularly for N-alkylated derivatives:
Conversion to the hydrochloride salt enhances stability and crystallinity:
Table 2: Hydrochloride Salt Purification Methods
Solvent System | Temp (°C) | Purity (%) | Recovery (%) |
---|---|---|---|
Ethanol/Ethyl Acetate (1:3) | -20 | 97.5 | 80 |
Methanol/Diethyl Ether | 0→25 | 99.1 | 75 |
Acetone/Water (9:1) | 4 | 98.3 | 85 |
The substitution pattern (ortho vs. para) profoundly impacts synthetic feasibility and physicochemical properties:
Table 3: Biological Activity of Ortho vs. Para Isomers
Compound | Substitution | FPR2 EC₅₀ (nM) | LogD |
---|---|---|---|
70 | Ortho | 730 | 1.8 |
71 | Ortho | 97 | 1.3 |
72 | Para | 20 | 1.4 |
Integrating the cyclopropane ring presents distinct scalability hurdles:
Table 4: Scalability Metrics for Cyclopropane Integration
Method | Yield (%) | ee/de (%) | Cost ($/g) | Hazard Profile |
---|---|---|---|---|
Diazo-Alkene Cycloaddition | 40 | <60 de | 120 | High (Explosive) |
Sulfoxonium Ylide | 75 | 88 ee | 280 | Moderate |
Chiral Pool + Curtius | 65 | >99 ee | 550 | Low |
Continuous Flow Diazomethane | 85 | 92 de | 190 | Controlled |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: